9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline

regioisomerism furoquinoline alkaloids scaffold novelty

9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline (CAS 540804-05-5; molecular formula C₁₄H₁₅NO; molecular weight 213.27 g/mol) is a synthetic heterotricyclic compound belonging to the 1,3-dihydrofuro[3,4-b]quinoline scaffold class. It features a quinoline ring fused to a 1,3-dihydrofuran ring in the [3,4-b] orientation, with ethyl substitution at position 9 and methyl substitution at position 5.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
Cat. No. B11890331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCCC1=C2COCC2=NC3=C(C=CC=C13)C
InChIInChI=1S/C14H15NO/c1-3-10-11-6-4-5-9(2)14(11)15-13-8-16-7-12(10)13/h4-6H,3,7-8H2,1-2H3
InChIKeySERQLTLLVUKQFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline – Structural Identity, Physicochemical Profile, and Scaffold Positioning


9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline (CAS 540804-05-5; molecular formula C₁₄H₁₅NO; molecular weight 213.27 g/mol) is a synthetic heterotricyclic compound belonging to the 1,3-dihydrofuro[3,4-b]quinoline scaffold class. It features a quinoline ring fused to a 1,3-dihydrofuran ring in the [3,4-b] orientation, with ethyl substitution at position 9 and methyl substitution at position 5 [1]. This scaffold is structurally distinct from the more abundant furo[2,3-b]quinoline alkaloids (e.g., dictamnine, skimmianine) that dominate the natural product literature [2]. The compound is listed in the PubChem database (CID 45095106) and is available from multiple specialty chemical suppliers for research purposes. Computed physicochemical properties include XLogP3 of 2.6, topological polar surface area (TPSA) of 22.1 Ų, 0 hydrogen bond donors, and 2 hydrogen bond acceptors [1].

Why 9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline Cannot Be Replaced by Common Furoquinoline Analogs


The furoquinoline chemical space is bifurcated into two regioisomeric series—furo[2,3-b]quinoline and furo[3,4-b]quinoline—that differ fundamentally in the fusion orientation of the furan ring to the quinoline core [1]. The vast majority of published biological data on furoquinolines derives from the furo[2,3-b] series, which constitutes the core of virtually all known plant-derived furoquinoline alkaloids including dictamnine, skimmianine, kokusaginine, and γ-fagarine [1]. The furo[3,4-b] scaffold, in contrast, positions the heteroatom differently in relation to the quinoline nitrogen, altering electronic distribution, molecular shape, hydrogen-bonding topology, and potentially target engagement. Furthermore, within the furo[3,4-b] subclass, the specific 9-ethyl/5-methyl disubstitution pattern of this compound differs from the 9-ethyl/7-fluoro congener (CAS 540804-04-4) and from the 1,3‑dione oxidation state, each of which presents distinct computed lipophilicity and polar surface area values . These structural differences make generic one-to-one substitution scientifically unsound without explicit comparative data.

Quantitative Comparative Evidence for 9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline vs. Closest Analogs


Regioisomeric Scaffold Differentiation: Furo[3,4-b]quinoline vs. Furo[2,3-b]quinoline Alkaloids

The 1,3-dihydrofuro[3,4-b]quinoline scaffold of the target compound represents a regioisomerically distinct series from the furo[2,3-b]quinoline alkaloids that dominate the natural product and pharmacological literature. According to a comprehensive 2023 review, the 28 most studied bioactive furoquinoline alkaloids—including dictamnine, skimmianine, kokusaginine, and γ-fagarine—all belong to the furo[2,3-b] series [1]. No natural furo[3,4-b]quinoline alkaloid has been reported in the same systematic surveys. This regioisomeric distinction alters the spatial relationship between the furan oxygen and the quinoline nitrogen, which in analogous heterocyclic systems has been shown to affect DNA intercalation geometry and enzyme active-site complementarity [2]. The furo[3,4-b] scaffold therefore occupies a distinct and substantially less-explored region of chemical space, offering potential intellectual property and target-selectivity advantages over furo[2,3-b] comparators.

regioisomerism furoquinoline alkaloids scaffold novelty

Computed Lipophilicity (XLogP3/LogP) Comparison with 9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline Analog

The target compound exhibits a computed XLogP3 of 2.6 [1], whereas the closely related 9-ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline analog (CAS 540804-04-4) has a computed LogP of 2.78 . The 0.18 log unit lower lipophilicity of the target compound is attributable to the absence of the electronegative fluorine substituent at position 7. Both compounds fall within the optimal lipophilicity range (LogP 1–3) associated with favorable oral absorption and reduced off-target promiscuity in drug-like molecules. However, the slightly lower XLogP3 of the target compound may confer marginally better aqueous solubility and reduced plasma protein binding compared to the fluorinated analog, which could translate into different pharmacokinetic handling in vivo despite the compounds sharing the same core scaffold [1] .

lipophilicity ADME prediction lead optimization

Computed Topological Polar Surface Area (TPSA) and Drug-Likeness Assessment vs. Furo[2,3-b]quinoline Alkaloids

The target compound has a computed TPSA of 22.1 Ų [1], which is well below the commonly cited 60 Ų threshold for predicted good oral absorption and the 140 Ų upper limit for blood-brain barrier penetration. This low TPSA arises from the absence of polar substituents (no hydroxyl, carboxyl, or additional heteroatom substituents beyond the furan oxygen and quinoline nitrogen). In contrast, representative furo[2,3-b]quinoline alkaloids such as skimmianine and dictamnine bear multiple methoxy substituents that increase TPSA to ~40–50 Ų [2], which is still within drug-like space but higher than the target compound. The lower TPSA of the target compound predicts superior passive membrane permeability and potentially enhanced blood-brain barrier penetration relative to methoxylated furoquinoline alkaloid comparators, though this prediction has not been experimentally validated for this specific compound [1].

drug-likeness oral bioavailability membrane permeability

Antimicrobial and Antihypertensive Pharmacological Class Evidence for the Furo[3,4-b]quinoline Scaffold

The furo[3,4-b]quinoline scaffold has established pharmacological precedent across two distinct therapeutic areas. A foundational 1978 patent (US4108998) explicitly claims furo[3,4-b]quinoline derivatives with both alkyl and alkyl/alkylene amide substitution at position 3 as possessing dual antihypertensive and antimicrobial utility, with demonstration of these activities at dosages described as not eliciting undesirable side effects [1]. More recently, a 2023 patent (US11731980) discloses furo[3,4-b]quinolone compounds as antibacterial agents with demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, including drug-resistant strains such as MRSA and VRSA, and identifies DNA Gyrase B as the molecular target [2]. While the specific 9-ethyl-5-methyl substitution pattern of the target compound has not been individually profiled in these patents, the compound falls within the general Markush structures claimed, suggesting it may share these class-level pharmacological properties pending experimental confirmation [1] [2].

antimicrobial antihypertensive DNA gyrase inhibition

Synthetic Accessibility via Multiple Established Routes with Good to Excellent Reported Yields

The 1,3-dihydrofuro[3,4-b]quinoline scaffold is accessible through several published synthetic methodologies. A 2021 Tetrahedron paper describes a Na₂S·9H₂O-mediated domino reduction approach from o-arylalkynyl quinoline aldehydes that proceeds under mild conditions (air atmosphere) to give products in good to excellent yields [1]. A complementary Cu(I)-catalyzed intramolecular annulation of o-ethynylquinoline-3-carbaldehydes enables regioselective synthesis of alkoxy/imidazole-substituted 1,3-dihydrofuro[3,4-b]quinolines via C–O and C–N bond formation [2]. Additionally, a 2006 Tetrahedron Letters paper reports a three-component microwave-assisted reaction for N-substituted furo[3,4-b]quinoline derivatives with advantages of shorter time, higher yields, and lower cost [3]. The availability of multiple synthetic routes—including metal-catalyzed, metal-free, and microwave-assisted protocols—provides procurement flexibility for gram-to-kilogram scale-up that may not exist for less-studied furoquinoline scaffolds.

synthetic methodology scalability domino reaction

Recommended Application Scenarios for 9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline Based on Quantitative Evidence


Medicinal Chemistry Lead Generation Targeting DNA Gyrase B in Antibacterial Drug Discovery

Given that furo[3,4-b]quinolone derivatives have been demonstrated to inhibit DNA Gyrase B with broad-spectrum activity against MRSA and VRSA [1], and that the target compound presents a unique non-fluorinated disubstitution pattern with favorable computed lipophilicity (XLogP3 = 2.6) and low TPSA (22.1 Ų) [2], this compound is positioned as a viable starting scaffold for structure-activity relationship (SAR) exploration in antibacterial programs. Its lower molecular weight (213.27 g/mol) provides room for downstream optimization while maintaining drug-like physicochemical space. The absence of a fluorine at position 7 (present in the closest analog, CAS 540804-04-4) creates a distinct vector for synthetic elaboration without the metabolic liabilities sometimes associated with fluoroaromatic moieties [3].

Chemical Biology Probe Development Exploiting Regioisomeric Selectivity vs. Furo[2,3-b]quinoline-Engaged Targets

The furo[3,4-b] scaffold is absent from the natural furoquinoline alkaloid inventory, while furo[2,3-b] alkaloids engage diverse biological targets including acetylcholinesterase (skimmianine IC₅₀ = 8.6 μg/mL [1]) and UDP-glucuronosyltransferases (dictamnine inhibits >70% of multiple UGT isoforms [2]). This regioisomeric divergence suggests that a furo[3,4-b]quinoline probe based on the target compound may exhibit a distinct—and potentially orthogonal—biological target engagement profile, making it suitable for chemical biology studies seeking to dissect furoquinoline polypharmacology or identify novel targets inaccessible to furo[2,3-b] congeners [3].

Reference Standard for Analytical Method Development in Furo[3,4-b]quinoline Synthesis Quality Control

With established synthetic accessibility via multiple routes (Na₂S·9H₂O domino reduction, Cu(I)-catalyzed annulation, and microwave-assisted multi-component reaction) [1] and well-defined computed physicochemical properties including boiling point (370.985 °C at 760 mmHg, computed), density (1.147 g/cm³, computed), and refractive index (1.625, computed) [2], the target compound can serve as a well-characterized reference standard for HPLC purity analysis, GC-MS identification, and NMR spectral library building in quality control workflows for furo[3,4-b]quinoline synthetic programs. Its CAS registry number (540804-05-5) and PubChem CID (45095106) provide unambiguous identity tracking across procurement and analytical documentation [3].

Scaffold for Intellectual Property Generation via Derivative Synthesis

The furo[3,4-b]quinoline core with 9-ethyl and 5-methyl substitution is structurally differentiated from both the extensively claimed furo[2,3-b]quinoline natural product space [1] and from the 1,3-dione and 7-fluoro furo[3,4-b] subclasses [2]. This specific substitution pattern, combined with multiple established synthetic routes enabling efficient derivatization [3], positions the compound as an attractive starting point for composition-of-matter patent filings. The scaffold's demonstrated class-level antimicrobial and antihypertensive activity [4] provides a plausible utility basis for patent claims, while the unexplored biological profile of this specific substitution pattern offers room for novel method-of-use claims.

Quote Request

Request a Quote for 9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.